Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
“Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate” is a compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzimidazole ring attached to a cyclohexyl group and an ethyl carboxylate group . The benzimidazole ring is a key component of many functional molecules used in a variety of applications .
Scientific Research Applications
Synthesis and Characterization
Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate is involved in the synthesis of various chemical compounds. For instance, it's used in the synthesis of ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substituted phenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate, obtained through reactions with different cyanoacrylate derivatives (Mohamed, 2021). Similarly, it's used in preparing Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).
Involvement in Antimicrobial Agent Synthesis
This compound is integral in designing and synthesizing novel hybrid molecules with antimicrobial properties. For example, it's used in synthesizing 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids, showing potent antimicrobial activity (Shruthi et al., 2016).
Role in Catalysis
This chemical is also utilized in catalytic processes. For instance, it's involved in the synthesis of 4H-benzo[b]pyran derivatives using a basic ionic liquid catalyst, demonstrating its utility in promoting efficient, green, and one-pot synthesis reactions (Ranu et al., 2008).
Contribution to Crystallography
In the field of crystallography, this compound is used for studying molecular structures and interactions. It has been utilized in the synthesis and characterization of various crystal structures, contributing to the understanding of molecular formations and chemical bonding (Kumar et al., 2020).
Aromatisation Studies
This compound also finds application in studies involving aromatisation, such as the aromatisation of cyclohexadienes through methoxycarbonyl migration or alkyl elimination, contributing to the understanding of chemical reactions and molecular transformations (Acheson & Flowerday, 1975).
Future Directions
The future directions for “Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by imidazole derivatives , this compound could be a promising candidate for future research.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
ethyl 1-cyclohexyl-2-methylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-17(20)13-9-10-16-15(11-13)18-12(2)19(16)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJJEALQMAPNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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